molecular formula C9H7F3O2 B3157596 (S)-2-(4-(trifluoromethoxy)phenyl)oxirane CAS No. 850401-91-1

(S)-2-(4-(trifluoromethoxy)phenyl)oxirane

Cat. No.: B3157596
CAS No.: 850401-91-1
M. Wt: 204.15 g/mol
InChI Key: NUVYGKYZDJEFEQ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(4-(Trifluoromethoxy)phenyl)oxirane is a chiral epoxide characterized by a trifluoromethoxy (-OCF₃) substituent at the para position of the phenyl ring. This electron-withdrawing group significantly influences the compound’s electronic and steric properties, making it a valuable intermediate in asymmetric synthesis and pharmaceutical chemistry. Its molecular formula is C₉H₇F₃O₂, with a molecular weight of 228.15 g/mol. The stereochemistry at the epoxide ring (S-configuration) enhances its utility in enantioselective reactions, such as nucleophilic ring-opening to generate chiral alcohols or amines .

Properties

IUPAC Name

(2S)-2-[4-(trifluoromethoxy)phenyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)14-7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVYGKYZDJEFEQ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-(trifluoromethoxy)phenyl)oxirane typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of (S)-2-(4-(trifluoromethoxy)phenyl)ethene using a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic systems, such as those based on transition metals, can be employed to facilitate the epoxidation reaction, ensuring consistent product quality and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(trifluoromethoxy)phenyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can react with the oxirane ring in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-(4-(trifluoromethoxy)phenyl)oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in stereoselective transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(4-(trifluoromethoxy)phenyl)oxirane involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, influencing its overall reactivity and interactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and applications of (S)-2-(4-(trifluoromethoxy)phenyl)oxirane can be contextualized by comparing it to structurally related epoxides:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications
This compound -OCF₃ (para) C₉H₇F₃O₂ High reactivity due to strong electron-withdrawing -OCF₃; used in asymmetric catalysis .
2-[4-(Trifluoromethyl)phenyl]oxirane -CF₃ (para) C₉H₇F₃O Similar electron-withdrawing effect; industrial applications in polymer chemistry .
(S)-(4-Fluorophenyl)oxirane -F (para) C₈H₇FO Lower steric bulk; moderate reactivity in SN2 reactions .
(2S)-2-(3,4,5-Trimethoxyphenyl)oxirane -OCH₃ (meta, para) C₁₁H₁₄O₄ Electron-donating methoxy groups reduce epoxide ring strain; antitumor applications .
(2S,3S)-2-(4-Methoxyphenyl)-3-(4-nitrophenyl)oxirane -OCH₃ (para), -NO₂ (para) C₁₅H₁₃NO₄ Nitro group enhances electrophilicity; used in cross-coupling reactions .

Key Observations :

  • Electronic Effects : The trifluoromethoxy group (-OCF₃) in the target compound is more electron-withdrawing than -CF₃ or -F, increasing the electrophilicity of the epoxide ring and accelerating nucleophilic attacks compared to fluorine or methoxy analogs .
  • Steric Hindrance : The bulkiness of -OCF₃ slightly hinders nucleophilic approaches compared to -F but is less obstructive than bulky aryl groups (e.g., 3,4,5-trimethoxyphenyl) .
  • Stereochemical Influence : The (S)-configuration directs regioselectivity in ring-opening reactions, unlike racemic mixtures of simpler epoxides like 2-[4-(trifluoromethyl)phenyl]oxirane .

Physicochemical Properties

Property This compound 2-[4-(Trifluoromethyl)phenyl]oxirane (S)-(4-Fluorophenyl)oxirane
Boiling Point ~215°C (estimated) 198–202°C 185–190°C
Lipophilicity (LogP) 2.8 2.5 1.9
Solubility in THF High High Moderate

Notes:

  • The trifluoromethoxy group increases lipophilicity, enhancing membrane permeability in drug design compared to -F or -OCH₃ analogs .
  • High solubility in polar aprotic solvents (e.g., THF) is consistent across fluorinated epoxides due to dipole interactions .

Biological Activity

(S)-2-(4-(trifluoromethoxy)phenyl)oxirane, identified by its CAS number 850401-91-1, is a compound that has garnered attention in various fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by an oxirane (epoxide) structure with a trifluoromethoxy substituent on the phenyl ring. The trifluoromethoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : Studies have shown that derivatives of compounds containing the trifluoromethoxy group can demonstrate significant antimicrobial properties. For instance, related compounds have been tested against Mycobacterium tuberculosis, revealing promising inhibitory effects .
  • Anticancer Properties : The compound's structural analogs have been evaluated for their cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and others. These studies often utilize assays to measure cell viability and apoptosis induction .
  • Enzyme Inhibition : The presence of the trifluoromethoxy group has been linked to enhanced interactions with enzymes involved in critical biological pathways, including cyclooxygenases and lipoxygenases. Kinetic studies have demonstrated that these interactions can lead to significant inhibition of enzyme activity, which is crucial in inflammatory processes .

1. Antitubercular Activity

In a study focused on the synthesis of derivatives based on the 4-(trifluoromethoxy)phenyl structure, several compounds were synthesized and tested for their activity against Mycobacterium tuberculosis. One derivative exhibited an IC50 value of 40 nM against replicating bacteria, showcasing a tenfold improvement over the parent compound .

2. Anticancer Activity

Another study evaluated the cytotoxicity of various trifluoromethoxy-substituted compounds against MCF-7 cells. The results indicated that certain derivatives led to a significant decrease in cell viability, with IC50 values ranging from 5 to 20 µM, suggesting potential for further development as anticancer agents .

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line IC50 Value (µM) Reference
AntitubercularMycobacterium tuberculosis0.040
CytotoxicityMCF-7 (breast cancer)5 - 20
Enzyme InhibitionCOX-2IC50 = 10.4
Enzyme InhibitionLOX-5IC50 = 7.7

Q & A

Q. What enantioselective synthesis methods are validated for (S)-2-(4-(trifluoromethoxy)phenyl)oxirane?

The compound is typically synthesized via Sharpless asymmetric epoxidation or Jacobsen’s epoxidation using chiral catalysts. For example, (S)-configured epoxides can be prepared by reacting 4-(trifluoromethoxy)styrene with a chiral oxazaborolidine catalyst under controlled conditions (e.g., -20°C, THF solvent) . Key parameters include:

  • Substrate purity : Ensure <i>trans</i>-styrene geometry to avoid diastereomeric byproducts.
  • Catalyst loading : 5–10 mol% for optimal enantiomeric excess (ee >90%).
  • Workup : Quench with aqueous NaHCO3 to isolate the epoxide. Characterization via <sup>19</sup>F NMR and chiral HPLC (Chiralpak AD-H column) confirms stereochemical integrity .

Q. How can the reactivity of the oxirane ring be systematically evaluated?

The electrophilic oxirane ring undergoes nucleophilic ring-opening reactions. Standard protocols include:

  • Acid-catalyzed hydrolysis : React with H2SO4 (0.1 M) to yield vicinal diols, monitored by TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane).
  • Amine nucleophiles : Use benzylamine (1.2 eq.) in DCM at RT for 12 h to form β-amino alcohols. Isolate products via column chromatography (SiO2, 70:30 hexane/EtOAc) .
  • Kinetic studies : Track reaction progress using <sup>1</sup>H NMR to quantify regioselectivity (e.g., preferential attack at the less hindered oxirane carbon).

Q. What analytical techniques are critical for characterizing enantiopurity?

  • Chiral HPLC : Use a Chiralcel OD-H column (hexane/i-PrOH 90:10, 1 mL/min) to resolve enantiomers (retention times: (S)-enantiomer ~12.5 min, (R) ~14.2 min) .
  • Polarimetry : Specific rotation [α]D<sup>20</sup> = +32.5° (c = 1, CHCl3) confirms configuration .
  • X-ray crystallography : Resolve absolute configuration by growing single crystals in EtOAc/hexane (slow evaporation) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-(trifluoromethoxy)phenyl group influence reaction pathways?

The electron-withdrawing trifluoromethoxy group increases oxirane ring strain, accelerating nucleophilic attack. Steric hindrance at the <i>para</i>-position directs nucleophiles to the β-carbon. Comparative studies with 4-methoxy analogs show:

  • Rate enhancement : 3× faster hydrolysis in CF3O-substituted epoxides due to increased electrophilicity.
  • Regioselectivity : 85:15 β:α attack ratio with aniline vs. 70:30 in non-fluorinated analogs . DFT calculations (B3LYP/6-31G*) model transition states to rationalize selectivity .

Q. What strategies resolve contradictions in reported enantioselectivity data?

Discrepancies in ee values (e.g., 88% vs. 94%) arise from:

  • Catalyst source : Commercial vs. in-house synthesized catalysts may vary in purity.
  • Temperature control : ±2°C fluctuations during epoxidation reduce ee by 5–8%. Mitigate via:
  • Standardized protocols : Pre-dry solvents (MgSO4) and substrates (molecular sieves).
  • Internal calibration : Use (R)-2-phenyloxirane as a chiral reference in HPLC .

Q. Can this epoxide serve as a chiral building block for bioactive molecules?

Yes. The trifluoromethoxy group enhances metabolic stability in drug candidates. Examples:

  • Antipsychotic analogs : Couple with indan-1-amine via ring-opening to yield (1R,2S)-fluoro-phenylpropanol derivatives (IC50 = 120 nM for dopamine D2 receptor) .
  • Agrochemical intermediates : React with thioureas to form sulfonamide fungicides (e.g., 90% inhibition of <i>Botrytis cinerea</i> at 50 ppm) .

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, chemical goggles, and lab coats. Avoid skin contact (potential irritant) .
  • Waste disposal : Neutralize residual epoxide with 10% NaHSO3 before incineration .
  • Spill management : Absorb with vermiculite and treat with 5% KMnO4 solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(4-(trifluoromethoxy)phenyl)oxirane
Reactant of Route 2
(S)-2-(4-(trifluoromethoxy)phenyl)oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.